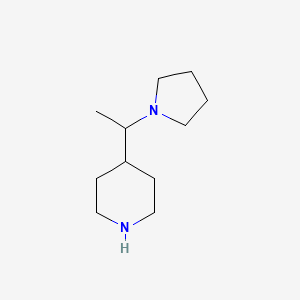

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-pyrrolidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZYCRVGUAGGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647564 | |

| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-80-5 | |

| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. The piperidine and pyrrolidine moieties are privileged structures in drug discovery, appearing in numerous pharmacologically active agents.[1][2] This document details a robust synthetic strategy centered on reductive amination, outlines detailed experimental protocols for its synthesis and the preparation of key intermediates, and establishes a full suite of analytical techniques for structural verification and purity assessment. The causality behind experimental choices is explained, providing a framework for adapting the methodology for analogous structures.

Introduction and Strategic Importance

The piperidine ring is a fundamental scaffold in the pharmaceutical industry, present in a wide array of drugs targeting the central nervous system, cardiovascular system, and more.[1][3] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal building block for interacting with biological targets. The target molecule, this compound, combines the piperidine core with a pyrrolidinyl group, another nitrogen heterocycle known for its presence in biologically active compounds.[4] Derivatives of the parent scaffold, 4-(1-pyrrolidinyl)piperidine, have been investigated for various therapeutic applications, including as analgesics and anti-inflammatory agents, highlighting the potential of this structural class.[5][6][7]

This guide presents a logical and efficient pathway for the synthesis of the title compound, beginning with a conceptual retrosynthetic analysis to identify key starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and strategically sound disconnection at the C-N bond formed between the ethyl side chain and the pyrrolidine ring. This bond can be reliably formed via a reductive amination reaction. This disconnection identifies two primary precursors: 4-acetylpiperidine and pyrrolidine .

Caption: Retrosynthetic disconnection of the target molecule.

4-Acetylpiperidine itself is not a basic commodity chemical and requires a dedicated synthesis, typically starting from a more readily available 4-substituted piperidine, such as 4-piperidinecarboxylic acid. Pyrrolidine is a commercially available bulk chemical.

Synthesis Methodology

The synthesis is approached as a multi-step sequence, focusing first on the preparation of the key ketone intermediate, followed by the final reductive amination step.

Synthesis of Key Intermediate: 4-Acetylpiperidine

A reliable method to synthesize 4-acetylpiperidine involves the protection of the piperidine nitrogen to prevent its interference in subsequent organometallic reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Step 1: N-Boc Protection of 4-Piperidinecarboxylic Acid The commercially available 4-piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-4-piperidinecarboxylic acid.

Step 2: Weinreb Amide Formation The resulting carboxylic acid is then converted to a Weinreb amide, 4-(N-methoxy-N-methylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester. This intermediate is particularly useful as it reacts with organometallic reagents to produce ketones cleanly without the common side reaction of over-addition to form a tertiary alcohol.[8]

Step 3: Grignard Reaction to Form the Ketone The Weinreb amide is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to afford N-Boc-4-acetylpiperidine.[9]

Step 4: Boc Deprotection The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the hydrochloride salt of 4-acetylpiperidine.

Final Step: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding in two stages: the formation of an intermediate iminium ion from the reaction of a ketone with an amine, followed by the reduction of this ion to form the target amine.[10][11]

The reaction between 4-acetylpiperidine and pyrrolidine (a secondary amine) forms a tertiary iminium ion. This intermediate is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting ketone, thus minimizing side reactions. Its tolerance for slightly acidic conditions, which catalyze iminium ion formation, makes it ideal for a one-pot procedure.

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

Protocol: Reductive Amination of 4-Acetylpiperidine with Pyrrolidine

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-acetylpiperidine hydrochloride (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add pyrrolidine (1.1 eq) to the solution. If starting with the hydrochloride salt of the piperidine, it is necessary to add a non-nucleophilic base, such as triethylamine (TEA) (1.1 eq), to liberate the free amine. Stir for 20-30 minutes to allow for pre-formation of the iminium ion.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any effervescence or exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule. Key expected signals include multiplets for the piperidine and pyrrolidine ring protons, and a characteristic quartet and doublet for the ethyl bridge protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom. The number of signals will confirm the molecular symmetry. The disappearance of the carbonyl carbon signal (~208 ppm) from 4-acetylpiperidine and the appearance of new aliphatic signals confirms the success of the reduction.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring CH₂ | 1.10 - 1.80 (m), 2.50 - 3.10 (m) | 30 - 50 |

| Piperidine Ring CH | 1.40 - 1.60 (m) | 35 - 45 |

| Ethyl CH | ~2.50 - 2.80 (q) | 55 - 65 |

| Ethyl CH₃ | ~0.90 - 1.10 (d) | 10 - 20 |

| Pyrrolidine Ring CH₂ | 1.70 - 1.90 (m), 2.40 - 2.70 (m) | 20 - 25, 50 - 60 |

| Piperidine NH | 1.50 - 2.50 (br s) | N/A |

Note: Predicted shifts are estimates and can vary based on solvent and other factors. 2D NMR techniques like COSY and HSQC can be used for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: For this compound (C₁₁H₂₂N₂), the expected exact mass is 182.1783.[12] Using electrospray ionization (ESI), the compound will likely be observed as the protonated molecular ion [M+H]⁺ at m/z ≈ 183.1861.

-

Fragmentation: Key fragmentation pathways could include the loss of the pyrrolidine ring or cleavage of the bond between the piperidine ring and the ethyl side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrations: The spectrum will be dominated by C-H stretching and bending vibrations (~2800-3000 cm⁻¹ and ~1350-1470 cm⁻¹).

-

Confirmation of Reaction: Crucially, the absence of a strong C=O stretching band (which would appear around 1715 cm⁻¹ for the starting ketone) confirms the complete reduction of the carbonyl group. The presence of a broad N-H stretch (~3300 cm⁻¹) from the piperidine nitrogen is also a key feature.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂ | [12] |

| Molecular Weight | 182.31 g/mol | [12] |

| Monoisotopic Mass | 182.1783 Da | [12] |

| Predicted [M+H]⁺ | 183.1861 m/z | - |

| Key IR Bands (cm⁻¹) | ~3300 (N-H), ~2800-3000 (C-H) | - |

Conclusion

This guide has outlined a comprehensive and reliable strategy for the synthesis and characterization of this compound. The synthetic approach, centered on the well-established reductive amination reaction, is efficient and high-yielding. The use of standard protecting group strategies for the synthesis of the 4-acetylpiperidine intermediate ensures a clean and controlled reaction pathway. The analytical workflow, employing NMR, MS, and IR spectroscopy, provides a robust and self-validating method for confirming the structure and purity of the final product. The principles and protocols described herein are readily adaptable for the synthesis of a diverse library of related piperidine and pyrrolidine-containing compounds, which continue to be of high interest in the field of drug discovery.

References

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Retrieved from [Link]

-

Varlamov, A. V., Borisova, T. N., & Voskressensky, L. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. Available at: [Link]

-

Cumbes, V., & Goti, A. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6649. Available at: [Link]

- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.). Google Patents.

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.

-

4-(1-Pyrrolidinyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Baran, A., & Mills, S. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11461–11514. Available at: [Link]

- CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. (n.d.). Google Patents.

-

Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

-

Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available at: [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Available at: [Link]

-

Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available at: [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Available at: [Link]

-

Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428–11446. Available at: [Link]

-

Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available at: [Link]

-

Haider, S., et al. (2015). Synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. World Journal of Pharmaceutical Research, 4(9), 1555-1566. Available at: [Link]

-

Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a133-a147. Available at: [Link]

-

Davies, T. G., et al. (2012). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 55(12), 5947–5963. Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie International Edition, 50(44), 10432–10435. Available at: [Link]

-

Nefzi, A., et al. (2007). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Journal of Combinatorial Chemistry, 9(5), 893–896. Available at: [Link]

-

Viegas, C., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 23(7), 1284–1291. Available at: [Link]

-

Stead, D., & O'Brien, P. (2010). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic & Biomolecular Chemistry, 8(21), 4843–4859. Available at: [Link]

-

Wang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296. Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications, 47(37), 10299-10301. Available at: [Link]

-

Chemler, S. R. (2009). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Journal of Organic Chemistry, 74(17), 6889–6892. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 9. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester CAS#: 206989-61-9 [m.chemicalbook.com]

- 10. soc.chim.it [soc.chim.it]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine for Drug Discovery Applications

Abstract

The successful progression of a candidate molecule from initial discovery to a viable clinical drug is intrinsically linked to its physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth examination of the core physicochemical properties of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. We delve into the theoretical importance and practical determination of its lipophilicity (logP), ionization constant (pKa), and aqueous solubility. By synthesizing computational data with established, field-proven experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage this molecule in their research endeavors. Each section outlines the significance of the property, provides a detailed, self-validating experimental workflow, and presents available data to guide strategic decision-making in a drug discovery context.

Introduction: The Physicochemical Foundation of Drug Action

In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds profound truth. The journey of a therapeutic agent through the body is a complex odyssey dictated by a set of fundamental physicochemical properties.[1][2][3] These properties, including lipophilicity, ionization, and solubility, are the primary determinants of a drug's ability to navigate biological barriers, reach its target, and be effectively cleared from the system.[4][5] Ignoring these parameters in the early stages of development often leads to costly late-stage attrition due to poor pharmacokinetic profiles or unforeseen toxicities.[1]

The compound this compound is a diamine heterocyclic structure that has appeared as a key building block in the synthesis of various biologically active agents, including potential analgesics and selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists.[6][7][8] Its structural features—a piperidine ring, a pyrrolidine ring, and a chiral center—suggest a complex interplay of properties that warrant careful characterization. This guide provides a comprehensive technical overview of these critical attributes, offering both the theoretical framework and the practical methodologies required for their robust evaluation.

Chemical and Physical Identity

A precise understanding of a molecule's identity is the cornerstone of all subsequent characterization. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-(1-pyrrolidin-1-ylethyl)piperidine | PubChem CID: 24820550[9] |

| CAS Number | 933682-80-5 | PubChem CID: 24820550[9] |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem CID: 24820550[9] |

| Molecular Weight | 182.31 g/mol | PubChem CID: 24820550[9] |

| Canonical SMILES | CC(C1CCNCC1)N2CCCC2 | PubChem CID: 24820550[9] |

| InChIKey | OWZYCRVGUAGGFJ-UHFFFAOYSA-N | PubChem CID: 24820550[9] |

Lipophilicity (logP): The Balance Between Water and Fat

Theoretical Background and Significance

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is arguably one of the most critical physicochemical parameters in drug design.[2] It describes a molecule's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. This property profoundly influences a drug's ability to cross cell membranes, bind to protein targets, and even its potential for toxicity.[10]

For an ionizable molecule like this compound, it is crucial to distinguish between logP (for the neutral species) and logD (the distribution coefficient at a specific pH). Since this compound is basic, its ionization state, and thus its effective lipophilicity, will change dramatically with pH. A logP value that is too high can lead to poor aqueous solubility and non-specific binding, while a value that is too low may prevent the molecule from crossing biological membranes to reach its site of action.

Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 107)

The shake-flask method remains the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[11][12] The protocol is designed to be self-validating through the use of pre-saturated solvents and mass balance calculations.

Methodology:

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). This is a critical step to prevent volume shifts during the experiment. Allow the two phases to sit in a separatory funnel for at least 24 hours before use.

-

Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Partitioning: In a glass vessel, combine known volumes of the pre-saturated n-octanol and aqueous buffer. Add a small, known amount of the test compound stock solution. The final concentration should not exceed 0.01 M to minimize self-association effects.

-

Equilibration: Seal the vessel and shake it at a controlled temperature (e.g., 25°C) until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure complete partitioning.

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm.

Data Summary

No experimental logP data for this compound is currently available in public databases. However, computational models provide a useful starting point for estimation.

| Parameter | Predicted Value | Method/Source |

| XLogP3 | 1.5 | PubChem CID: 24820550 (Computational)[9] |

This predicted value suggests the neutral form of the molecule is moderately lipophilic. Experimental verification via the protocol above is essential for definitive characterization.

Workflow Diagram

Caption: Workflow for logP determination via the shake-flask method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Theoretical Background and Significance

The ionization constant, or pKa, defines the strength of an acid or a base.[12] For a pharmaceutical compound, pKa is a master variable that dictates its solubility, absorption, distribution, and target binding, as these processes often occur in environments of varying pH (e.g., stomach vs. intestine vs. blood). This compound contains two basic nitrogen atoms—one in the piperidine ring and one in the pyrrolidine ring—and is therefore expected to have two pKa values. The protonated, charged form of the molecule will generally have higher aqueous solubility and different receptor interactions compared to the neutral, uncharged form. Knowledge of the pKa values is essential for predicting the charge state of the molecule at physiological pH (≈7.4).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14] It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of ionization events.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. A known concentration (e.g., 1-10 mM) is required. Ensure the solution is free of dissolved CO₂, which can interfere with the titration of bases.

-

Titration: As the compound is a base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These are identified as the points of minimum slope (inflection points) on the titration curve. The first and second derivatives of the curve can be used to locate these points with high precision.

Data Summary

Experimental pKa data for this specific molecule is not publicly available. However, predictions for structurally related compounds can provide a reasonable estimate. The presence of two basic nitrogens means two pKa values are expected.

| Parameter | Predicted Value | Method/Source |

| pKa (most basic) | 10.63 ± 0.10 | Prediction for the structurally similar 4-(2-pyrrolidinoethyl)piperidine[15] |

| pKa (second) | Not available | - |

This predicted value suggests the compound is a strong base. At physiological pH 7.4, it will be predominantly in its protonated, charged form, which has significant implications for its solubility and interactions with biological targets.

Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: The Gateway to Bioavailability

Theoretical Background and Significance

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical prerequisite for oral absorption and achieving sufficient concentration in the bloodstream to elicit a therapeutic effect.[16][17] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16] It is essential to distinguish between kinetic solubility (measured from a supersaturated solution, common in high-throughput screening) and thermodynamic solubility (the true equilibrium value), with the latter being the definitive measure for lead optimization.[18] For an ionizable base like this compound, solubility is expected to be highly pH-dependent, being significantly higher at lower pH values where the molecule is protonated.

Experimental Protocol: Thermodynamic Shake-Flask Method

This method is considered the benchmark for determining the true equilibrium solubility of a compound.[19][20] It ensures that the measurement is taken from a saturated solution that is in equilibrium with its solid phase.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0, 5.0, 7.4).

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. The presence of visible solid material throughout the experiment is essential to ensure a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Sample Processing: After equilibration, filter the slurry (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully take an aliquot of the clear supernatant and determine its concentration using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Data Reporting: Report the solubility in units such as µg/mL or µM at the specific pH and temperature of the measurement.

Data Summary

Publicly available experimental solubility data for this compound was not found. This parameter must be determined experimentally.

| Parameter | Value | Method/Source |

| Aqueous Solubility | Data not available | Experimental determination required |

Given the basic nature of the molecule (predicted pKa ≈ 10.6), its solubility is expected to be significantly higher in acidic conditions (e.g., stomach, pH 1-2) than at neutral pH (e.g., intestine/blood, pH 7.4).

Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and the standard methodologies for their experimental determination. The available computational data suggests that this molecule is a strong base with moderate lipophilicity. This profile implies that at physiological pH, the compound will exist primarily in a charged state, likely conferring good aqueous solubility but potentially posing challenges for passive membrane diffusion. The pH-dependent nature of both its solubility and lipophilicity (logD) will be a critical factor in its formulation, absorption, and ultimate biological activity. While computational predictions offer valuable initial guidance, the protocols detailed herein underscore the necessity of rigorous experimental validation. A thorough understanding of these foundational properties is indispensable for any researcher seeking to unlock the full therapeutic potential of this promising chemical scaffold.

References

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. 4-(2-PYRROLIDINOETHYL)PIPERIDINE | 14759-08-1 [amp.chemicalbook.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lup.lub.lu.se [lup.lub.lu.se]

"4-(1-(pyrrolidin-1-yl)ethyl)piperidine mechanism of action"

An in-depth technical guide on the core mechanism of action for 4-(1-(pyrrolidin-1-yl)ethyl)piperidine is currently unavailable in scientific literature. This compound is listed in chemical databases but lacks published research on its biological activity.

However, based on its chemical structure, which features a piperidine and a pyrrolidine ring connected by an ethyl group, we can infer potential mechanisms of action by examining structurally similar compounds. The presence of these nitrogen-containing heterocyclic moieties is common in a variety of biologically active molecules, particularly those that act on the central nervous system.

Compounds with similar structural motifs have been shown to interact with a range of targets, including monoamine transporters (dopamine, norepinephrine, and serotonin) and various neurotransmitter receptors. For instance, the pyrrolidine ring is a key feature in a class of stimulants known as pyrovalerones, which are known to be potent inhibitors of dopamine and norepinephrine reuptake. The piperidine ring is also a common scaffold in many psychoactive substances.

Therefore, it is plausible that this compound could function as a monoamine reuptake inhibitor or as a ligand for receptors such as nicotinic acetylcholine or sigma receptors. To determine its actual mechanism of action, a systematic pharmacological investigation would be required. This would involve a series of in vitro and in vivo studies, starting with binding assays to identify its molecular targets, followed by functional assays to characterize its effects on those targets, and finally, behavioral studies in animal models to understand its physiological and psychological effects.

Without experimental data, any discussion of the mechanism of action of this compound remains speculative. Further research is needed to elucidate the pharmacological profile of this compound.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Pyrrolidinylpiperidine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The fusion of pyrrolidine and piperidine rings creates a privileged heterocyclic scaffold, the pyrrolidinylpiperidine core, which has emerged as a cornerstone in modern medicinal chemistry.[1] Its inherent three-dimensionality and stereochemical complexity allow for precise exploration of pharmacophore space, making it a versatile framework for designing novel, biologically active compounds.[2][3] This technical guide provides an in-depth analysis of the diverse pharmacological activities exhibited by novel derivatives of this scaffold. We will explore key therapeutic areas, delve into the critical principles of structure-activity relationships (SAR), and present detailed methodologies for their biological evaluation, from in vitro assays to in vivo models and computational approaches. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the therapeutic potential of pyrrolidinylpiperidine derivatives.

Introduction: The Significance of the Pyrrolidinylpiperidine Scaffold

Heterocyclic compounds form the backbone of a vast number of FDA-approved drugs, with nitrogen-containing rings being particularly prominent.[3][4] Among these, the saturated pyrrolidine and piperidine moieties are frequently employed by medicinal chemists to improve physicochemical properties and achieve optimal ADME/Tox profiles for drug candidates.[3][5] The pyrrolidinylpiperidine scaffold combines these two important pharmacophores, creating a structure with significant conformational flexibility and multiple points for chemical diversification. This structural versatility is key to its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[6][7] The non-planar nature of these saturated rings provides enhanced three-dimensional (3D) coverage compared to flat aromatic systems, a feature that is increasingly recognized as crucial for potent and selective drug design.[2][3]

Key Biological Activities and Therapeutic Targets

Derivatives of the pyrrolidinylpiperidine scaffold have demonstrated efficacy in numerous therapeutic areas. This versatility stems from their ability to bind with high affinity to various receptors, enzymes, and ion channels.

-

Central Nervous System (CNS) Activity: This is one of the most explored areas for pyrrolidinylpiperidine derivatives. They have been shown to interact with multiple CNS targets, including nicotinic acetylcholine receptors, GABA-A receptors, and cholinesterases.[8][9][10] This has led to the investigation of these compounds as potential treatments for Alzheimer's disease, anxiety, and as skeletal muscle relaxants.[9][11]

-

Anti-Inflammatory and Metabolic Effects: Certain derivatives act as potent agonists of the Peroxisome Proliferator-Activated Receptor δ (PPARδ), a key regulator of metabolic processes.[12] Agonism of this receptor has significant anti-inflammatory effects and has shown promise in pre-clinical models for treating metabolic diseases like atherosclerosis.[12]

-

Anticancer Activity: The pyrrolidinylpiperidine scaffold is present in compounds evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung).[5][13] Their mechanism often involves inducing apoptosis and inhibiting cell proliferation.[13][14]

-

Cardiovascular Applications: Researchers have synthesized derivatives with significant antiarrhythmic and antihypertensive properties.[15] These effects are often mediated through high-affinity binding to α1- and α2-adrenoceptors.[15]

-

Analgesic Properties: Several analogs have shown significant analgesic activity in thermal stimuli tests like the tail-flick method, suggesting their potential for development as a new class of pain relievers.[6][16]

-

Antimicrobial and Antifungal Activity: The scaffold has been incorporated into molecules designed to combat bacterial and fungal pathogens, highlighting its potential in addressing infectious diseases.[4][6][17]

Deciphering the Code: Structure-Activity Relationships (SAR)

The biological activity of pyrrolidinylpiperidine derivatives is exquisitely sensitive to their chemical structure. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR insights include:

-

Stereochemistry: The stereogenicity of the carbon atoms in both the pyrrolidine and piperidine rings can dramatically influence biological activity. Different stereoisomers may exhibit vastly different binding affinities and functional effects due to the specific 3D architecture of protein binding sites.[2][18]

-

Substituent Effects: The nature, position, and orientation of substituents on the scaffold are critical. For instance, in compounds targeting nicotinic receptors, structural changes at the 1- and 2-positions of the piperidine ring appear crucial for conferring specificity.[8] Similarly, for analgesic activity, the size and electronic properties (electron-donating vs. withdrawing) of substituents on appended phenyl rings significantly affect potency.[16]

-

Truncations and Modifications: SAR studies on pyrrolidine pentamine derivatives, which act as inhibitors of aminoglycoside resistance enzymes, have shown that truncating the core scaffold leads to a loss of activity.[19] However, modifications to peripheral functionalities can be systematically varied to optimize inhibitory properties, demonstrating the potential for fine-tuning activity.[19]

The iterative process of synthesizing analogs and evaluating their activity is central to building a robust SAR model, which in turn guides the rational design of more effective therapeutic agents.[4]

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Methodologies for Biological Evaluation

A multi-tiered approach is required to comprehensively characterize the biological activity of novel pyrrolidinylpiperidine derivatives. This process integrates computational, in vitro, and in vivo methods.

Caption: General workflow for the evaluation of novel chemical entities.

In Vitro Assays

In vitro assays are the first step in experimental evaluation, providing crucial data on a compound's direct interaction with its biological target.[20]

1. Binding Assays:

-

Objective: To determine the affinity (often expressed as Ki or Kd) of a compound for a specific biological target (e.g., receptor, enzyme).[20]

-

Protocol Example (Radioligand Binding Assay for Adrenoceptors):

-

Preparation: Prepare cell membrane homogenates from tissues or cell lines engineered to express the target adrenoceptor subtype (e.g., α1, α2).[15]

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-prazosin for α1) and varying concentrations of the test compound.

-

Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

2. Enzyme Inhibition Assays:

-

Objective: To measure the ability of a compound to inhibit the activity of a target enzyme.

-

Protocol Example (Cholinesterase Inhibition - Ellman's Method):

-

Reaction Mixture: Prepare a solution in a 96-well plate containing phosphate buffer, the test compound at various concentrations, and the target enzyme (e.g., acetylcholinesterase - AChE).[10]

-

Initiation: Add the substrate (acetylthiocholine) and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB). The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Measurement: Monitor the change in absorbance over time at 412 nm using a microplate reader.

-

Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

3. Cell-Based Assays:

-

Objective: To assess the effect of a compound on living cells, such as cytotoxicity, proliferation, or apoptosis.

-

Protocol Example (MTT Assay for Anticancer Activity):

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.[5]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

In Vivo Models

Animal models are essential for evaluating the overall physiological effect, efficacy, and safety profile of a compound.

-

Analgesic Activity (Tail-Flick Test): This model assesses the response to a thermal pain stimulus.[16] The base of a rodent's tail is exposed to a focused beam of heat, and the latency to flick the tail away is measured before and after administration of the test compound. An increase in latency indicates an analgesic effect.[16]

-

Anti-inflammatory Activity (Atherosclerosis Model): LDL receptor-knockout (LDLr-KO) mice fed a high-fat diet are used as a model for atherosclerosis.[12] Treatment with a test compound, such as a PPARδ agonist, over several weeks allows for the evaluation of its effect on plaque progression and serum inflammatory markers like MCP-1.[12]

-

CNS Activity (Rotarod and Elevated Plus Maze): The Rotarod test is used to assess motor coordination and potential muscle relaxant effects by measuring the time a mouse can remain on a rotating rod.[9] The elevated plus maze, which consists of two open and two closed arms, is used to evaluate anxiolytic activity by measuring the time spent in the open arms.[9]

Computational Approaches

In silico methods are invaluable for prioritizing candidates and understanding molecular interactions.

-

Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a target protein.[9][19] It provides insights into binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions), which helps to explain SAR data and guide the design of new analogs.[10][19] A significant correlation has been shown between docking scores (ΔG) and the inhibitory activity of some pyrrolidine derivatives.[19]

Data Presentation and Case Study

To illustrate the discovery process, we examine a novel 4-(1-pyrrolidinyl)piperidine derivative developed as a potent PPARδ agonist.[12]

Case Study: PPARδ Agonist for Atherosclerosis

-

Design Rationale: Starting from a series of piperidinyl benzothiazole derivatives, researchers introduced a pyrrolidine group at the 4-position of the central piperidine ring. This modification was hypothesized to enhance PPARδ activity and subtype selectivity.[12]

-

Biological Evaluation: The lead compound, 21 , was evaluated through a series of assays.

-

In Vivo Efficacy: In a mouse model of atherosclerosis, compound 21 significantly suppressed disease progression by 50-60% and reduced serum levels of the inflammatory marker MCP-1.[12]

Table 1: Biological Activity of PPARδ Agonist (Compound 21)

| Assay Type | Target/Model | Result | Reference |

|---|---|---|---|

| In Vitro Functional Assay | hPPARδ Agonist Activity | EC50 = 3.6 nM | [12] |

| In Vivo Efficacy | Atherosclerosis in LDLr-KO mice | 50-60% reduction in progression | [12] |

| In Vivo Biomarker | Serum MCP-1 in LDLr-KO mice | Significant reduction |[12] |

Conclusion and Future Directions

The pyrrolidinylpiperidine scaffold is a remarkably fruitful starting point for the development of novel therapeutics. Its structural features enable interaction with a wide range of biological targets, leading to diverse activities spanning CNS disorders, inflammation, cancer, and cardiovascular disease. Future research should continue to focus on leveraging stereochemistry to enhance selectivity and potency.[2][18] Furthermore, the application of prodrug strategies, such as phosphoramidate approaches, could overcome challenges related to cellular uptake and bioactivation for certain classes of these derivatives, like nucleoside analogs.[21] The integration of computational chemistry with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new clinical candidates based on this versatile and powerful scaffold.

References

-

Uchida, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446. [Link]

-

Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-51. [Link]

-

Carretero, L., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(15), 4079-4082. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Siwek, A., et al. (2011). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 46(11), 5706-12. [Link]

-

Al-Bayati, M. I. H. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(1), 1-10. [Link]

-

Sirin, S., et al. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1244, 130687. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Shaygan, M. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]

-

Shishkina, S. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6982. [Link]

-

Hill, S. J. (2013). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Rajendran, S., et al. (2024). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 14(25), 17897-17909. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Sudhakar, A., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 28(18), 6524. [Link]

-

MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. International Journal of Molecular Sciences. [Link]

-

De la Hera, E., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

-

Ali, A. H., et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. International Journal of Drug Delivery Technology, 13(1), 205-211. [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Asif, M., & Singh, A. (2012). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. [Link]

-

Kumar, V., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11). [Link]

-

El-Sayed, N. N. E., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106963. [Link]

-

El-Sayed, N. N. E., et al. (2017). N-substituted-piperidines as Novel Anti-alzheimer Agents: Synthesis, antioxidant activity, and molecular docking study. Future Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. ijrpr.com [ijrpr.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives [ouci.dntb.gov.ua]

- 15. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accio.github.io [accio.github.io]

- 21. experts.umn.edu [experts.umn.edu]

"in vitro screening of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine analogs"

An In-Depth Technical Guide: A Strategic Workflow for the In Vitro Screening of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Rationale and Screening Philosophy

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its structural motifs suggest potential interactions with key G protein-coupled receptors (GPCRs) and enzymes that are critical for neurotransmission. Analogs of this scaffold, therefore, represent a promising library for discovering novel therapeutics for neurological and psychiatric disorders.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and logical screening cascade, a strategic workflow designed to efficiently identify and characterize promising lead compounds from a library of analogs. Our philosophy is built on three pillars:

-

Start Broad, Then Focus: Begin with high-throughput primary screens to cast a wide net and identify any compound with relevant biological activity ("hits").

-

Confirm and Prioritize: Systematically validate these initial hits using orthogonal assays to eliminate artifacts and false positives.

-

Characterize in Depth: Perform detailed mechanistic and selectivity studies on confirmed hits to build a comprehensive pharmacological profile, enabling data-driven progression to the "lead" stage.

The primary target landscape for this scaffold is hypothesized to include muscarinic acetylcholine receptors (mAChRs), dopamine receptors, and serotonin (5-HT) receptors, due to their established roles in CNS function and their recognition of similar pharmacophores.[1][2][3][4] Additionally, potential off-target activity, such as acetylcholinesterase (AChE) inhibition, must be evaluated as a critical component of the safety and selectivity profile.[5]

Part 1: The Primary Screening Cascade — Identifying Initial Hits

Core Objective: To rapidly and efficiently screen the entire analog library to identify compounds that interact with our primary targets of interest or exhibit undesirable cytotoxic effects. This stage prioritizes throughput and sensitivity.

Primary Screening Workflow Diagram

Caption: High-throughput primary screening workflow.

Assay 1.1: Radioligand Binding Assays (The Gold Standard for Affinity)

Causality: Before assessing function, we must first confirm a direct physical interaction between the analogs and the target receptors. Radioligand binding is the gold standard for quantifying binding affinity due to its sensitivity and robustness.[6][7] This assay directly measures the displacement of a known high-affinity radiolabeled ligand by our test compounds, providing a quantitative measure of affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding

-

Receptor Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO-K1 cells stably expressing human M1 receptor) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer.[8] Determine protein concentration using a standard method like the BCA assay.[8]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and a range of concentrations of the test analog.[6][8]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[8]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][8]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

| Parameter | Description | Typical Value |

| IC50 | Concentration of analog causing 50% inhibition of radioligand binding. | Varies |

| Ki | Inhibitory constant; a measure of binding affinity. | < 1 µM (Hit) |

| Radioligand | e.g., [³H]-NMS (M-AChR), [³H]-Spiperone (D2R), [³H]-LSD (5-HTR) | - |

| NSB Control | Non-specific binding defined by a high concentration of a known unlabeled ligand. | e.g., 10 µM Atropine |

Assay 1.2: High-Throughput Functional Screens (Assessing Activity)

Causality: A compound that binds is not necessarily active; it could be an antagonist or inert. Functional assays are essential to determine if binding translates into a cellular response. The choice of assay is dictated by the G-protein coupling of the target receptor.[9][10]

A. Gq-Coupled Receptors (e.g., M1, M3, M5; 5-HT2): Calcium Mobilization Assay

Rationale: Gq-coupled receptors activate Phospholipase C (PLC), which generates inositol triphosphate (IP3). IP3 triggers the release of Ca²⁺ from intracellular stores.[11] This transient increase in cytosolic calcium is a robust and rapid indicator of receptor activation, perfectly suited for high-throughput screening using fluorescence plate readers (FLIPR).[11][12]

Gq Signaling Pathway

Caption: Simplified Gq-protein signaling cascade.

Experimental Protocol: FLIPR-Based Calcium Mobilization

-

Cell Plating: Seed cells stably expressing the target Gq-coupled receptor into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.[12]

-

Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer. Incubate for 30-60 minutes at 37°C.[12][13] The dye enters the cells and is cleaved into its active, calcium-sensitive form.

-

Assay Execution: Place the cell plate and a compound plate into a fluorescence imaging plate reader (e.g., FlexStation® or FLIPR®).

-

Measurement: The instrument measures a baseline fluorescence, then injects the test analogs from the compound plate into the cell plate and immediately begins recording the change in fluorescence intensity over time.[14]

-

Data Analysis: The peak fluorescence response is quantified. For agonist screening, dose-response curves are generated to determine the EC50 (half-maximal effective concentration). For antagonist screening, cells are pre-incubated with the test analog before adding a known agonist, and the IC50 (half-maximal inhibitory concentration) is determined.

B. Gs/Gi-Coupled Receptors (e.g., Dopamine, M2, M4; 5-HT1, 5-HT4): cAMP Assays

Rationale: Gs-coupled receptors activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[15][16] Measuring these changes in cAMP level is a direct functional readout for these receptor families. Modern assays (e.g., HTRF, luminescence) are highly amenable to HTS.

Protocol Overview: HTRF-Based cAMP Assay

This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenously produced cAMP from cell stimulation competes with the d2-cAMP for antibody binding. High endogenous cAMP leads to a low HTRF signal, and vice versa. The protocol involves cell stimulation with the test analogs, cell lysis, and addition of the HTRF reagents before reading on a compatible plate reader.

Assay 1.3: Acetylcholinesterase (AChE) Inhibition Assay

Causality: Given the cholinergic nature of some of our primary targets (muscarinic receptors), it is crucial to test for inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine. Unintended AChE inhibition can lead to significant side effects and complicates the interpretation of functional data. Ellman's method is a classic, robust, and cost-effective colorimetric assay for this purpose.[17]

Experimental Protocol: Ellman's Method

-

Reaction Setup: In a 96-well plate, add buffer, the test analog, and a known concentration of AChE enzyme.

-

Substrate Addition: Initiate the reaction by adding acetylthiocholine (a substrate analog) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[18]

-

Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[18] The rate of color formation is measured kinetically using a spectrophotometer at ~412 nm.

-

Data Analysis: The percent inhibition is calculated relative to a vehicle control. Dose-response curves are generated for active compounds to determine their IC50 values.[17]

Assay 1.4: General Cell Viability Screen (The Essential Control)

Causality: A compound might appear active in a functional assay simply because it is killing the cells, causing non-specific signal changes. A counterscreen for cytotoxicity is non-negotiable to filter out these false positives. The MTT assay is a standard colorimetric method that measures metabolic activity as a proxy for cell viability.[19][20]

Experimental Protocol: MTT Assay

-

Cell Treatment: Plate cells (e.g., the same host cells used in functional assays) and treat with the same concentrations of analogs used in the primary screens for a relevant time period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20]

-

Mechanism: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC50 (half-maximal cytotoxic concentration) is determined for toxic compounds.

Part 2: Hit-to-Lead — Characterization and Selectivity

Core Objective: To validate the hits from Part 1, determine their precise mechanism of action (MoA), and assess their selectivity against a panel of related targets. This stage prioritizes accuracy and depth of information over throughput.

Hit-to-Lead Characterization Workflow

Caption: Workflow for hit confirmation and characterization.

Assay 2.1: Mechanism of Action (MoA) Determination

Causality: For compounds active in functional screens, we need to distinguish between agonists (which activate the receptor) and antagonists (which block the agonist's action). This is determined by running the functional assay in "antagonist mode."

Experimental Protocol: Antagonist Mode Functional Assay

-

Setup: Use the same functional assay as in the primary screen (e.g., calcium mobilization).

-

Pre-incubation: Pre-incubate the cells with a range of concentrations of the hit compound for a short period.

-

Stimulation: Add a known agonist for the target receptor at a concentration that gives a sub-maximal response (e.g., its EC80).

-

Measurement: Measure the cellular response (e.g., calcium flux).

-

Data Analysis: An antagonist will produce a concentration-dependent decrease in the agonist-induced signal. The IC50 is determined, from which the antagonist affinity (Kb) can be calculated using the Schild regression or Cheng-Prusoff correction. A compound that shows no effect in this mode but was active on its own is a pure agonist. A compound active in both modes may be a partial agonist.

Agonist vs. Antagonist Response Curves

Caption: Conceptual dose-response curves.

Assay 2.2: Selectivity Profiling

Causality: A potent compound is of little therapeutic value if it interacts with many other receptors, leading to a high potential for side effects. Selectivity profiling is a critical step to de-risk a compound. Confirmed hits must be tested against a panel of receptors, especially those structurally related to the primary target.

Protocol: The confirmed hits are screened, typically at a single high concentration (e.g., 10 µM), against a panel of receptor binding or functional assays. This panel should include, at a minimum:

-

Muscarinic Subtypes: M1, M2, M3, M4, M5

-

Serotonin Subtypes: A broad panel including 5-HT1, 5-HT2, and other relevant families.[3][22][23]

Any compound showing significant activity (>50% inhibition or activation) against an off-target receptor is then subjected to a full dose-response curve in that assay to determine its potency.

| Compound ID | Primary Target Ki (nM) | M2 Ki (nM) | D2 Ki (nM) | 5-HT2A Ki (nM) | Selectivity (Fold) |

| Analog-001 | 15 (M1) | >10,000 | 1,500 | 800 | M1 vs D2: 100x |

| Analog-002 | 25 (M1) | 50 | 5,000 | >10,000 | M1 vs M2: 2x (Poor) |

Assay 2.3: Advanced Functional Assays — Membrane Potential

Causality: Some receptor mechanisms, particularly for Gi-coupled receptors like M2 in the heart, involve the modulation of ion channels, leading to changes in the cell's membrane potential.[9][24] A membrane potential assay provides a more integrated view of cellular function and can reveal mechanisms not captured by second messenger assays.

Protocol Overview: Fluorescence-Based Membrane Potential Assay

-

Cell Plating: Plate cells expressing the target of interest in 96- or 384-well plates.

-

Dye Loading: Incubate cells with a voltage-sensitive fluorescent dye.[25] These dyes change their fluorescence intensity in response to changes in membrane potential.

-

Assay Execution: Similar to the calcium assay, a baseline fluorescence is read before the compound is added. The change in fluorescence over time reflects hyperpolarization or depolarization of the cell membrane.[25] This method is particularly useful for assessing the functional consequences of M2/M4 receptor activation (which often leads to hyperpolarization via GIRK channel activation) or modulation of other ion channels.

Part 3: Data Interpretation and Synthesis

Core Objective: To integrate all data streams—affinity, potency, selectivity, and cytotoxicity—to make informed decisions, prioritize compounds, and guide the next steps of the drug discovery process, such as informing the structure-activity relationship (SAR).

Hit Triage and Decision-Making Logic

Caption: A simplified decision tree for hit prioritization.

A successful lead candidate emerging from this in vitro screening cascade will possess a well-defined profile:

-

High Affinity and Potency: Sub-micromolar Ki and EC50/IC50 values at the primary target.

-

Confirmed Mechanism of Action: Clearly defined as an agonist, antagonist, etc.

-

High Selectivity: A significant window (ideally >100-fold) between its potency at the primary target and key off-targets.

-

Low Cytotoxicity: A therapeutic index (CC50 / EC50) that is sufficiently large to suggest a safe starting point for further studies.

This comprehensive dataset provides the foundation for establishing a robust structure-activity relationship (SAR), enabling medicinal chemists to rationally design the next generation of analogs with improved potency, selectivity, and drug-like properties.

References

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. Retrieved from [Link]

-

Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Retrieved from [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

-

Casey, W. M., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Retrieved from [Link]

-

De Maeyer, J. H., et al. (2003). Pharmacology of serotonin: what a clinician should know. PMC - PubMed Central. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

-

Brimijoin, S., et al. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. Retrieved from [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-5. Retrieved from [Link]

-

Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

-

Seeman, P., & Van Tol, H. H. M. (1994). Dopamine receptor pharmacology. ResearchGate. Retrieved from [Link]

-

Angrand, P., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. Retrieved from [Link]

-

Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

-

Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). Serotonin Receptors. Basic Neurochemistry, 6th edition. NCBI Bookshelf. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Retrieved from [Link]

-

Dhein, S., et al. (2014). Muscarinic Agonists. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Stępnicki, P., et al. (2018). Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

-

JoVE. (2023). Cholinergic Receptors: Muscarinic. Retrieved from [Link]

-

G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors. Retrieved from [Link]

-

Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. The Journal of Pharmacology and Experimental Therapeutics, 311(3), 861-865. Retrieved from [Link]

-

Chiaramonte, N., et al. (2019). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 1958, 127-136. Retrieved from [Link]

-

Kook, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

-

Berridge, M. V., et al. (2005). The MTT Cell Viability Assay for Cytotoxicity Testing in Multidrug-Resistant Human Leukemic Cells. Leukemia & Lymphoma, 46(11), 1635-1641. Retrieved from [Link]

-

Brimijoin, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Retrieved from [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet. Retrieved from [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Kramer, J., et al. (2016). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. Journal of Biopharmaceutical Statistics, 26(4), 639-651. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

-

Szafranska, K., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. Retrieved from [Link]

-

Ingkaninan, K., et al. (2003). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]